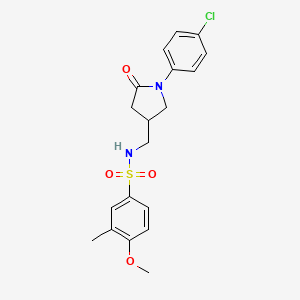

![molecular formula C8H15NO B2906360 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1824191-05-0](/img/structure/B2906360.png)

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

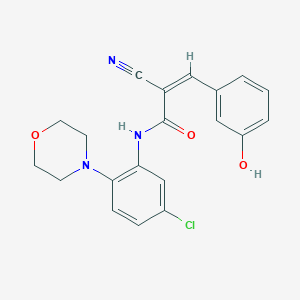

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The molecular formula of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol is C8H15NO .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis

The molecular structure of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H17NO/c1-9(11)5-7-3-4-8(6-9)10(7)2/h7-8,11H,3-6H2,1-2H3 .Chemical Reactions Analysis

The construction of the 8-azabicyclo[3.2.1]octane scaffold involves chemical reactions such as the enantioselective construction of an acyclic starting material and oxidative Mannich reactions .Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol is 141.2108 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Synthesis of Tropane Alkaloids

Tropane alkaloids: are a class of chemicals that have significant biological activities. The 8-azabicyclo[3.2.1]octane scaffold, which is closely related to 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is central to these compounds. Research has been directed towards the preparation of this structure in a stereoselective manner, which is crucial for the synthesis of natural products and drugs .

Drug Discovery

The unique structure of 2-azabicyclo[3.2.1]octanes, which includes 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol, has made them a target for drug discovery. Their presence as key synthetic intermediates in several total syntheses highlights their importance in the pharmaceutical industry .

Organic Synthesis Intermediates

As an important raw material and intermediate, 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol is used in organic synthesis. It finds applications in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs, showcasing its versatility in various chemical synthesis processes .

Nematicidal Activities

The structure of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol is beneficial for designing nematicides. Derivatives of this compound have been synthesized and shown potential nematicidal activities, which could be useful in agriculture for controlling nematode pests .

Valorization of Biomass-Derived Compounds

Research into the valorization of biomass-derived compounds has included the use of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol. This involves transforming biomass into valuable chemicals, demonstrating the compound’s role in sustainable chemistry .

Development of Bioactive Molecules

The compound’s structure is advantageous for the development of bioactive molecules. Its incorporation into various synthetic routes underlines its potential in creating new molecules with biological activity, which can lead to the development of new therapeutics .

Safety And Hazards

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that future research may continue to focus on the synthesis and application of compounds with this structure.

properties

IUPAC Name |

2-methyl-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMQFIFKIXYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(N2)CC1O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

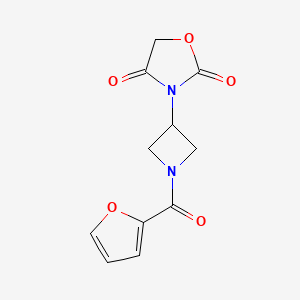

![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2906277.png)

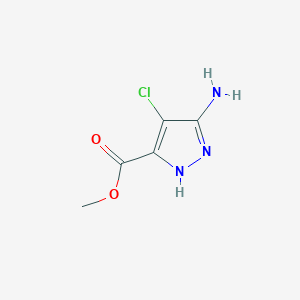

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2906278.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)

![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)

![N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2906295.png)